molecular formula C22H16ClN5O3S B2900069 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-52-4

3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2900069
CAS No.: 866812-52-4
M. Wt: 465.91
InChI Key: SABKUKNJKBMUAF-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, featuring a triazole ring fused to a quinazoline core, along with sulfonyl and methoxyphenyl groups, contributes to its significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Quinazoline Core Construction: The quinazoline core is usually synthesized from anthranilic acid derivatives through cyclization reactions.

    Sulfonylation: Introduction of the sulfonyl group is typically done using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the triazole and quinazoline intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophiles like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines or sulfides.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has shown promise in antimicrobial and antiviral studies. Its ability to inhibit the growth of certain bacteria and viruses makes it a candidate for further drug development.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Uniqueness

Compared to similar compounds, 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to the presence of the sulfonyl group, which can enhance its solubility and bioavailability. Additionally, the methoxyphenyl group may contribute to its unique binding properties and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3S/c1-31-19-9-5-3-7-17(19)24-20-16-6-2-4-8-18(16)28-21(25-20)22(26-27-28)32(29,30)15-12-10-14(23)11-13-15/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABKUKNJKBMUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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